molecular formula C12H24N2O3 B1141715 Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 1312784-58-9

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B1141715
CAS No.: 1312784-58-9
M. Wt: 244.33056
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.33056. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate (TBHEP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H21N3O3
CAS Number: 89151-44-0
Molecular Weight: 253.33 g/mol

The structure of TBHEP consists of a piperidine ring substituted with a tert-butyl group, an amino group, and a hydroxyethyl side chain. This configuration contributes to its biological activity, particularly in the context of drug development.

TBHEP has been studied for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed to induce targeted protein degradation, which is a promising strategy in treating various diseases, including cancer and neurodegenerative disorders. The incorporation of TBHEP into PROTACs can enhance the 3D orientation of the degrader, optimizing its interaction with target proteins and improving overall efficacy .

In Vitro Studies

  • Neuroprotective Effects:
    • TBHEP has demonstrated protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides in astrocytes. In vitro studies showed that TBHEP could improve cell viability in the presence of Aβ, suggesting its potential role in Alzheimer's disease treatment .
    • The compound exhibited moderate inhibition of β-secretase and acetylcholinesterase activities, which are crucial in the pathophysiology of Alzheimer's disease. Specifically, it showed an IC50 value of 15.4 nM for β-secretase inhibition .
  • Cytokine Modulation:
    • TBHEP treatment resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ, indicating its potential anti-inflammatory properties .

In Vivo Studies

In animal models, TBHEP was assessed for its ability to mitigate cognitive decline associated with scopolamine-induced memory impairment. Though it showed some protective effects, the results were not statistically significant compared to established treatments like galantamine. This suggests that while TBHEP may have neuroprotective properties, further optimization is needed to enhance its bioavailability and efficacy in vivo .

Case Study 1: Alzheimer’s Disease Model

In a study involving rats treated with scopolamine to induce cognitive impairment, TBHEP was administered alongside Aβ peptides. The results indicated that TBHEP improved cell viability by approximately 20% compared to untreated controls but did not reach statistical significance when compared to other treatments .

Case Study 2: PROTAC Development

TBHEP was incorporated into a PROTAC targeting a specific oncogenic protein. The resulting compound demonstrated enhanced degradation efficiency and specificity towards the target protein compared to traditional inhibitors, highlighting TBHEP's utility as a linker in targeted therapy applications .

Summary Table of Biological Activities

Activity TypeObservationsReference
NeuroprotectionImproved cell viability against Aβ toxicity
Enzyme Inhibitionβ-secretase IC50 = 15.4 nM
Cytokine ReductionDecreased TNF-α and IL-6 levels
PROTAC Linker EfficacyEnhanced target protein degradation

Properties

IUPAC Name

tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-7-4-12(13,5-8-14)6-9-15/h15H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBYEYHPFWQATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.